pKa Comparison with Primary Amine
The predicted pKa value of n-Methyloxan-3-amine's conjugate acid is essentially identical to that of its primary amine analog, tetrahydro-2H-pyran-3-amine, indicating no significant difference in basicity despite the N-methyl substitution . This is a class-level property.
| Evidence Dimension | Basicity (Predicted pKa of conjugate acid) |
|---|---|
| Target Compound Data | 9.98 ± 0.20 |
| Comparator Or Baseline | Tetrahydro-2H-pyran-3-amine (primary amine): 9.97 ± 0.20 |
| Quantified Difference | Δ pKa = 0.01 (negligible difference) |
| Conditions | In silico prediction (ACD/Labs method) |
Why This Matters
This evidence suggests that for applications where a secondary amine with comparable basicity to a primary amine is required, but with altered steric and lipophilic properties, n-Methyloxan-3-amine offers a unique profile without introducing a significant charge-state difference at physiological pH.
